molecular formula C8H14O2 B1205016 Butane, 1,4-bis(ethenyloxy)- CAS No. 3891-33-6

Butane, 1,4-bis(ethenyloxy)-

Cat. No. B1205016
CAS RN: 3891-33-6
M. Wt: 142.2 g/mol
InChI Key: MWZJGRDWJVHRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butane, 1,4-bis(ethenyloxy)-” also known as 1,4-Butanediol divinyl ether, is a chemical compound with the molecular formula C8H14O2. It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents . This compound is used as an intermediate in the production of weathering-resistant and radiation-curing paints . It is also a versatile polymerization crosslinking agent, used in biomedical applications for the creation of specialized drug delivery systems .


Molecular Structure Analysis

The molecular structure of “Butane, 1,4-bis(ethenyloxy)-” can be represented by the canonical SMILES notation as C=COCCCCOC=C . This notation represents the structure of the molecule in terms of the atoms (C for carbon, O for oxygen, and H for hydrogen) and the bonds between them (= for double bond and - for single bond).


Physical And Chemical Properties Analysis

“Butane, 1,4-bis(ethenyloxy)-” has a molecular weight of 142.20 g/mol . It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents .

Scientific Research Applications

Oxidation and Synthesis Applications

1,4-Bis(triphenyl phosphonium)butane peroxodisulfate has been synthesized and utilized as a reagent for the oxidation of alkyl benzenes to acylbenzenes, showcasing its potential in organic synthesis and functional group transformations (Badri, Adlu, & Mohammadi, 2015).

Catalysis and Polymerization

Bis-ionic liquid [BDBDIm]Br, derived from butane-1,4-diyl, demonstrated effectiveness as a catalyst in the synthesis of benzoxazoles, indicating its utility in facilitating solvent-free conditions and promoting green chemistry practices (Nikpassand, Zare Fekri, & Farokhian, 2015).

Material Science and Polymer Research

Research on central spacer chain structure's impact on cationic cyclopolymerization tendencies of divinyl ethers, including 1,4-bis[(2-vinyloxy)ethoxy]butane, highlighted the influence of structural variations on polymerization behavior and polymer properties (Hashimoto, Ohashi, & Kodaira, 2002).

Advanced Synthesis Techniques

Synthetic methodologies employing 1,4-bis(diphenylphosphino)butane for the creation of bis-phosphonium salts via reaction with 6-bromo-1,2-naphthoquinone have been developed, showcasing innovative approaches to ylide and salt formation (Khasiyatullina, Mironov, Bogdanov, Krivolapov, & Litvinov, 2011).

Future Directions

The unique properties and potential applications of “Butane, 1,4-bis(ethenyloxy)-” have gained significant attention in various fields of research and industry. Its use as an intermediate in the production of weathering-resistant and radiation-curing paints , and as a polymerization crosslinking agent in biomedical applications for the creation of specialized drug delivery systems , suggest promising future directions.

properties

IUPAC Name

1,4-bis(ethenoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJGRDWJVHRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31359-61-2
Record name Butane, 1,4-bis(ethenyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31359-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1063227
Record name Butane, 1,4-bis(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane, 1,4-bis(ethenyloxy)-

CAS RN

3891-33-6
Record name Butanediol divinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanediol divinylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Divinyloxybutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1,4-bis(ethenyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,4-bis(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(vinyloxy)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BUTANEDIOL DIVINYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.